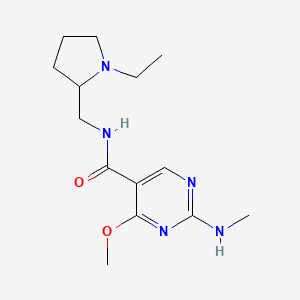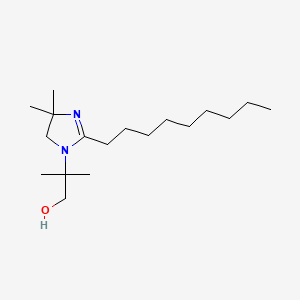
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an ethyl group, a methoxy group, and a methylhydrazinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The ethyl, methoxy, and methylhydrazinyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylhydrazinyl group.
Reduction: Reduction reactions can occur, potentially affecting the triazine ring or the substituents.
Substitution: Various substitution reactions can take place, especially at the positions occupied by the ethyl, methoxy, and methylhydrazinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides, methoxy reagents, and hydrazine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include oxidized or reduced derivatives, as well as various substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its use, such as in medicinal or biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-4-methoxy-1,3,5-triazine-2-amine: Lacks the methylhydrazinyl group.
4-Methoxy-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the ethyl group.
N-Ethyl-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the methoxy group.
Uniqueness
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
77065-31-7 |
|---|---|
Fórmula molecular |
C7H14N6O |
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
4-[amino(methyl)amino]-N-ethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H14N6O/c1-4-9-5-10-6(13(2)8)12-7(11-5)14-3/h4,8H2,1-3H3,(H,9,10,11,12) |
Clave InChI |
PHWTUSHARAUCRG-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)OC)N(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)


![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)


